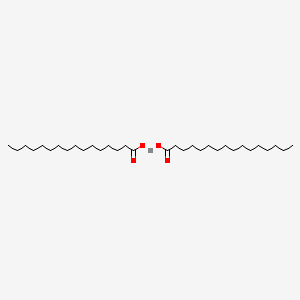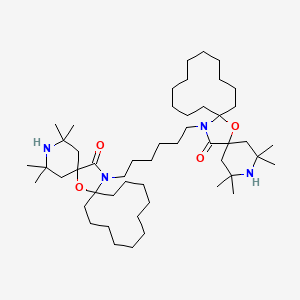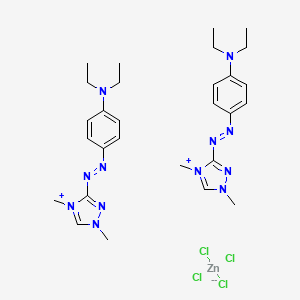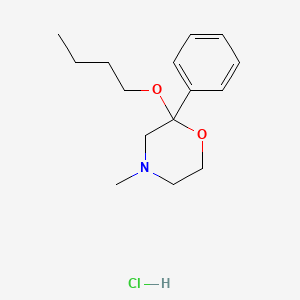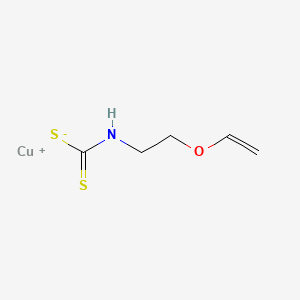
N-(Vinyloxyethyl)dithiocarbamic acid copper salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Vinyloxyethyl)dithiocarbamic acid copper salt: is a chemical compound that belongs to the class of dithiocarbamates These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of N-(Vinyloxyethyl)dithiocarbamic acid copper salt typically involves the reaction of vinyloxyethylamine with carbon disulfide and a copper salt. The reaction is usually carried out in an aqueous medium, and the product is isolated by precipitation. The general reaction can be represented as follows:
[ \text{Vinyloxyethylamine} + \text{Carbon Disulfide} + \text{Copper Salt} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve more sophisticated techniques to ensure high yield and purity. This can include the use of controlled reaction conditions, such as temperature and pH, as well as advanced purification methods like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: N-(Vinyloxyethyl)dithiocarbamic acid copper salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced species.
Substitution: The copper ion in the compound can be substituted with other metal ions, leading to the formation of different metal dithiocarbamates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Metal salts like zinc chloride or iron sulfate can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfides, while reduction can produce thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N-(Vinyloxyethyl)dithiocarbamic acid copper salt is used as a ligand in coordination chemistry
Biology: In biological research, this compound is investigated for its potential as an antimicrobial agent. Its ability to interact with biological molecules makes it a candidate for developing new drugs or treatments.
Medicine: The compound’s potential medicinal applications include its use as an antifungal or antibacterial agent. Research is ongoing to explore its efficacy and safety in medical applications.
Industry: In industry, this compound is used as a stabilizer in polymer production. It helps in preventing the degradation of polymers, thereby enhancing their durability and performance.
Wirkmechanismus
The mechanism of action of N-(Vinyloxyethyl)dithiocarbamic acid copper salt involves its interaction with metal ions and biological molecules. The copper ion in the compound can bind to various molecular targets, disrupting their normal function. This can lead to the inhibition of microbial growth or the stabilization of polymers.
Molecular Targets and Pathways:
Microbial Enzymes: The compound can inhibit the activity of enzymes essential for microbial survival.
Polymer Chains: In polymers, it interacts with the polymer chains, preventing their degradation.
Vergleich Mit ähnlichen Verbindungen
- N-(Vinyloxyethyl)dithiocarbamic acid zinc salt
- N-(Vinyloxyethyl)dithiocarbamic acid sodium salt
- N-(Vinyloxyethyl)dithiocarbamic acid potassium salt
Comparison: While these similar compounds share the same dithiocarbamate backbone, the metal ion present in the compound can significantly influence its properties and applications. For example, the copper salt is particularly effective as an antimicrobial agent, while the zinc salt may be more suitable for use in polymer stabilization.
Uniqueness: The uniqueness of N-(Vinyloxyethyl)dithiocarbamic acid copper salt lies in its combination of antimicrobial properties and its ability to stabilize polymers. This dual functionality makes it a valuable compound in both medical and industrial applications.
Eigenschaften
CAS-Nummer |
111994-82-2 |
|---|---|
Molekularformel |
C5H8CuNOS2 |
Molekulargewicht |
225.8 g/mol |
IUPAC-Name |
copper(1+);N-(2-ethenoxyethyl)carbamodithioate |
InChI |
InChI=1S/C5H9NOS2.Cu/c1-2-7-4-3-6-5(8)9;/h2H,1,3-4H2,(H2,6,8,9);/q;+1/p-1 |
InChI-Schlüssel |
RFTNVUZEWPKGQT-UHFFFAOYSA-M |
Kanonische SMILES |
C=COCCNC(=S)[S-].[Cu+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


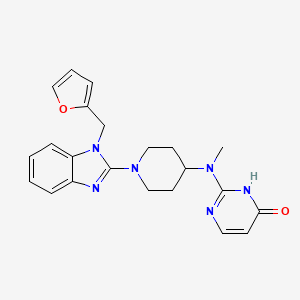
![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazolium acetate](/img/structure/B12698922.png)
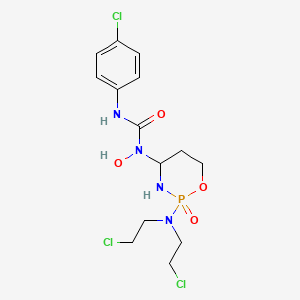

![(E)-but-2-enedioic acid;8-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12698937.png)

